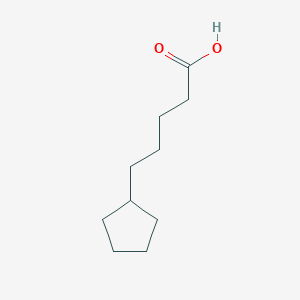

5-Cyclopentylpentanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-cyclopentylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOBFWBITFBAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278644 | |

| Record name | 5-cyclopentylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-27-5 | |

| Record name | Cyclopentanevaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclopentylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopentylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Cyclopentylpentanoic Acid and Its Precursors

Established Synthetic Routes

Wittig-Type Reaction Pathways utilizing Phosphonium (B103445) Salts

The Wittig reaction is a powerful tool for alkene synthesis, which can be adapted to form the carbon skeleton of 5-cyclopentylpentanoic acid. masterorganicchemistry.comvaia.com This pathway typically involves the reaction of a phosphorus ylide with a carbonyl compound. masterorganicchemistry.com For the synthesis of a precursor to this compound, a common strategy employs the reaction between (4-carboxybutyl)triphenylphosphonium bromide and cyclopentanone (B42830). psu.edusigmaaldrich.comdrugfuture.com

The initial step in this sequence is the formation of the phosphonium ylide. masterorganicchemistry.com This is achieved by deprotonating the phosphonium salt, (4-carboxybutyl)triphenylphosphonium bromide, with a strong base, such as sodium amide or n-butyllithium. masterorganicchemistry.com The resulting ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. masterorganicchemistry.commnstate.edu This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. mnstate.edu This ring is unstable and fragments to yield the desired alkene, 5-cyclopentylidenepentanoic acid, and a byproduct, triphenylphosphine (B44618) oxide. mnstate.edu The final step to obtain this compound involves the catalytic hydrogenation of the double bond in the cyclopentylidene ring.

Table 1: Key Reagents in the Wittig Reaction Pathway

| Reagent | Role | CAS Number |

|---|---|---|

| (4-Carboxybutyl)triphenylphosphonium bromide | Source of the five-carbon chain and the carboxylic acid functionality. | 17814-85-6 sigmaaldrich.com |

| Cyclopentanone | Provides the cyclopentyl ring structure. | 120-92-3 |

| Strong Base (e.g., n-Butyllithium) | Deprotonates the phosphonium salt to form the ylide. | 109-72-8 |

This method is advantageous due to its reliability in forming the carbon-carbon double bond at a specific location. However, the separation of the final product from the triphenylphosphine oxide byproduct can sometimes be challenging. mnstate.edu

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, and a variation of this reaction can be applied to the synthesis of this compound precursors. wikipedia.orgmt.com One such approach involves the reaction of cyclopentane (B165970) with a suitable five-carbon chain containing a reactive group, such as δ-valerolactone, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmt.comunife.itsaskoer.ca

In this reaction, the Lewis acid activates the δ-valerolactone, making it more electrophilic. The cyclopentane then acts as a nucleophile, attacking the activated lactone to form a new carbon-carbon bond. This process ultimately leads to the formation of a ketone precursor, which can then be further manipulated to yield this compound. A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where multiple alkyl groups are added to the cyclopentane ring. saskoer.caorganic-chemistry.org Careful control of reaction conditions, such as temperature and reactant stoichiometry, is crucial to favor the desired mono-alkylation product.

An alternative Friedel-Crafts approach involves the acylation of a suitable substrate with glutaric anhydride (B1165640), followed by reduction. For instance, the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride is a known method for producing a precursor to a related compound.

Grignard Reaction Sequences

Grignard reagents are highly versatile organometallic compounds widely used in carbon-carbon bond formation. libretexts.orgmnstate.edu A synthetic route to this compound can be devised using a Grignard reaction sequence. This typically begins with the preparation of cyclopentylmagnesium bromide from the reaction of bromocyclopentane (B41573) with magnesium metal. libretexts.org

This Grignard reagent can then be reacted with a suitable electrophile, such as γ-butyrolactone. The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the lactone ring. sorbonne-universite.fr This reaction forms an intermediate which, after an acidic workup, yields a hydroxy acid. Subsequent oxidation of the alcohol functionality to a carboxylic acid provides the target molecule, this compound. The choice of oxidizing agent is critical to ensure the selective conversion of the alcohol to the carboxylic acid without cleaving other bonds in the molecule.

Table 2: Grignard Reaction Sequence Summary

| Step | Reactants | Product |

|---|---|---|

| 1 | Bromocyclopentane, Magnesium | Cyclopentylmagnesium Bromide |

| 2 | Cyclopentylmagnesium Bromide, γ-Butyrolactone | Intermediate hydroxy alkoxide |

| 3 | Intermediate, Acid (e.g., H₃O⁺) | 5-Cyclopentyl-5-hydroxypentanoic acid |

Alkylation of Pentanoic Acid Derivatives

The direct alkylation of a pre-existing pentanoic acid derivative presents another synthetic strategy. nih.gov This approach involves generating a nucleophilic carbanion from a pentanoic acid ester, which then reacts with a cyclopentyl halide. The generation of the enolate from the ester typically requires a strong, non-nucleophilic base to prevent side reactions. nih.gov

A significant challenge in this method is controlling the regioselectivity of the alkylation, as the enolate can potentially react at different positions. However, under carefully controlled conditions, this method can be an efficient way to introduce the cyclopentyl group onto the five-carbon chain. Following the alkylation step, hydrolysis of the ester group yields the desired this compound.

Carboxylation Reactions involving Cyclopentene (B43876) Derivatives

Carboxylation reactions provide a direct route to introduce a carboxylic acid group. A potential strategy for synthesizing this compound could involve the carboxylation of a suitable cyclopentene derivative. This might entail the hydrocarboxylation of a cyclopentyl-substituted alkene, where carbon monoxide and a hydrogen source are added across the double bond in the presence of a transition metal catalyst.

Alternatively, a Grignard reagent derived from a cyclopentyl-substituted alkyl halide could be reacted with carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidification would yield the final product. The success of this approach hinges on the efficient preparation of the necessary cyclopentyl-substituted precursor.

Reduction of Ketonic Precursors

Many synthetic routes to this compound converge on a ketonic intermediate, such as 5-cyclopentyl-5-oxopentanoic acid. The final step in these syntheses is the reduction of the ketone functionality. Several methods are available for this transformation.

Oxidation of Alcohol Precursors (e.g., 5-Cyclopentyl-1-pentanol via Jones Reagent)

A common and direct method for the preparation of this compound is the oxidation of its corresponding primary alcohol, 5-cyclopentyl-1-pentanol. chegg.comchegg.comchegg.com The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a powerful and effective method for converting primary alcohols to carboxylic acids. brainly.com

The reaction proceeds by the formation of a chromate (B82759) ester from the alcohol and chromic acid. Subsequent elimination and further oxidation lead to the desired carboxylic acid. While effective, the use of chromium-based reagents necessitates careful handling and disposal due to their toxicity.

Reaction Scheme:

5-Cyclopentyl-1-pentanol + Jones Reagent (CrO₃, H₂SO₄, acetone) → this compound

Alternative oxidizing agents can also be employed for this transformation, offering potentially milder and more environmentally benign routes. researchgate.net

Multi-Step Synthesis from Cyclopentanone via Self-Condensation, Transesterification, and Catalytic Hydrogenation

An alternative and more complex synthetic strategy begins with cyclopentanone. chegg.comchemsrc.com This approach involves a sequence of reactions to build the required carbon skeleton and introduce the carboxylic acid functionality.

Self-Condensation of Cyclopentanone: The synthesis can be initiated by the self-condensation of cyclopentanone, typically under basic or acidic conditions. mdpi.commdpi.com This aldol (B89426) condensation reaction leads to the formation of 2-cyclopentylidene-cyclopentan-1-one. mdpi.comd-nb.info

Transesterification: While not explicitly detailed in the context of a direct route to this compound from the condensation product, transesterification is a key reaction in modifying esters. In a hypothetical multi-step synthesis, a precursor ester could be converted to a different ester to facilitate subsequent reaction steps or to introduce a desired ester group.

Catalytic Hydrogenation: The unsaturated product from the condensation reaction, 2-cyclopentylidene-cyclopentan-1-one, can undergo catalytic hydrogenation to saturate the double bond, yielding 2-cyclopentyl-cyclopentanone. d-nb.info Further reduction and cleavage of the cyclic ketone would be necessary to ultimately arrive at this compound, a process that would involve additional complex steps.

This multi-step approach highlights the versatility of starting with a simple precursor like cyclopentanone to construct more complex molecules.

Catalytic and Industrial Production Considerations

The industrial-scale production of this compound and related compounds presents several challenges, primarily centered around optimizing reaction yields and developing efficient catalytic systems.

Challenges in Yield Optimization due to Steric Hindrance

In synthetic routes involving the formation of carbon-carbon bonds, such as the self-condensation of cyclopentanone, steric hindrance can play a significant role in determining the reaction's efficiency and the distribution of products. The bulky nature of the cyclopentyl group can impede the approach of reactants, potentially leading to lower yields of the desired product.

For instance, in the aldol condensation of cyclopentanone, the formation of the C10 dimer is a key step. However, this dimer can further react with another molecule of cyclopentanone to form a C15 trimer. mdpi.comd-nb.info Controlling the reaction conditions to favor the formation of the desired C10 product while minimizing the formation of higher oligomers is a critical challenge in optimizing the yield. The steric hindrance imposed by the cyclopentyl rings influences the relative rates of these competing reactions.

Emerging Biocatalytic Approaches (General Principles)

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for the production of carboxylic acids and other valuable chemicals. nih.govrsc.org These methods utilize enzymes or whole microorganisms to catalyze chemical reactions with high selectivity and under mild conditions. sci-hub.seresearchgate.net

General principles of emerging biocatalytic approaches applicable to the synthesis of carboxylic acids include:

Enzyme-Catalyzed Reactions: Specific enzymes, such as lipases and carboxylic acid reductases (CARs), can be employed to carry out desired transformations. rsc.orgresearchgate.netacs.org For example, lipases can be used for the hydrolysis of esters to produce carboxylic acids, while CARs can catalyze the reduction of carboxylic acids to aldehydes, which can then be further oxidized to carboxylic acids if desired. sci-hub.seresearchgate.net

Whole-Cell Biotransformations: Instead of using isolated enzymes, whole microbial cells can be used as catalysts. researchgate.net This approach can be more cost-effective as it eliminates the need for enzyme purification. The cellular machinery can also regenerate necessary cofactors, such as ATP and NADPH, which are often required for enzymatic reactions. rsc.orgresearchgate.net

Metabolic Engineering: Through genetic modification, the metabolic pathways of microorganisms can be engineered to enhance the production of a target molecule like a carboxylic acid. nih.gov This can involve overexpressing key enzymes in the biosynthetic pathway or deleting genes for competing pathways.

These biocatalytic strategies offer the potential for greener, more efficient, and highly selective production of complex molecules, and could be applied to the synthesis of this compound and its precursors.

Chemical Reactivity and Mechanistic Investigations of 5 Cyclopentylpentanoic Acid

Fundamental Carboxylic Acid Reactivity

As a carboxylic acid, 5-Cyclopentylpentanoic acid undergoes a variety of characteristic reactions involving the carboxyl (-COOH) functional group. These reactions are fundamental to its role as a synthon in organic chemistry.

Esterification is a key reaction of carboxylic acids, and this compound can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is a reversible equilibrium process where the ester is formed along with water. chemguide.co.uk

To drive the reaction towards the product side, the water is often removed as it is formed. The general equation for the Fischer esterification of this compound is:

R-OH + this compound ⇌ 5-Cyclopentylpentanoate ester + H₂O

The reaction rate can be influenced by the steric hindrance of the alcohol and the carboxylic acid. chemistrysteps.com For larger or more sensitive molecules, alternative methods may be employed. One such method involves the conversion of the carboxylic acid to an acid chloride, which then reacts readily with an alcohol under basic conditions to form the ester. chemistrysteps.com This two-step process can be more suitable for a wider range of alcohols, including tertiary and aryl alcohols, which are less reactive in Fischer esterification. chemistrysteps.com

Interactive Table: General Esterification Methods

| Method | Reactants | Catalyst/Conditions | Products |

|---|---|---|---|

| Fischer Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 5-Cyclopentylpentanoate ester, Water |

| Via Acyl Chloride | 5-Cyclopentylpentanoyl chloride, Alcohol (R-OH) | Base (e.g., Pyridine) | 5-Cyclopentylpentanoate ester, Pyridinium chloride |

Amidation, the formation of an amide, is another cornerstone reaction of carboxylic acids. This compound can be reacted with amines to form N-substituted 5-cyclopentylpentanamides. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction, which can otherwise be slow.

A documented example is the synthesis of 5-cyclopentyl-N-(pyridin-4-ylmethyl)pentanamide. uzh.chbiorxiv.org In this procedure, this compound is treated with 4-(aminomethyl)pyridine (B121137) in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. uzh.chbiorxiv.org The reaction is typically carried out in an aprotic polar solvent like DMF (Dimethylformamide) at room temperature. uzh.chbiorxiv.org

The general mechanism involves the activation of the carboxylic acid by HATU to form a highly reactive acyl-substituted intermediate, which is then susceptible to nucleophilic attack by the amine.

Interactive Table: Amidation of this compound

| Amine | Coupling Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-(aminomethyl)pyridine | HATU | DIPEA | DMF | 5-cyclopentyl-N-(pyridin-4-ylmethyl)pentanamide |

The carboxylic acid functional group represents a high oxidation state of carbon. msu.edu Consequently, further oxidation of the carboxyl group itself is not a common reaction under typical laboratory conditions. Instead, strong oxidizing agents under harsh conditions tend to cause the degradation of the molecule, primarily through decarboxylation, which is the loss of the carboxyl group as carbon dioxide (CO₂). msu.edu

For long-chain alkanoic acids like this compound, oxidative cleavage can occur at other positions in the molecule, such as the alkyl chain or the cyclopentyl ring, depending on the specific reagents and conditions used. britannica.com For instance, very strong oxidants like potassium permanganate (B83412) can, under certain conditions, cleave C-C bonds. numberanalytics.com However, the most characteristic oxidative reaction involving the carboxyl group is its removal. msu.edu

The conversion of carboxylic acids to acyl halides is a crucial synthetic step as it generates a more reactive species for subsequent nucleophilic acyl substitution reactions. This compound can be readily converted to its corresponding acyl chloride, 5-Cyclopentylpentanoyl chloride.

The most common and efficient reagent for this transformation is thionyl chloride (SOCl₂). britannica.combrainly.com The reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. brainly.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the isolation of the desired acyl chloride product. britannica.com Pyridine is sometimes added to the reaction mixture to neutralize the HCl produced. chegg.com

The reaction is as follows:

this compound + SOCl₂ → 5-Cyclopentylpentanoyl chloride + SO₂ + HCl brainly.com

Interactive Table: Acyl Halide Formation

| Reagent | Additive (Optional) | Product | Byproducts |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Pyridine | 5-Cyclopentylpentanoyl chloride | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |

Degradation and Decomposition Studies

Understanding the stability of this compound under various stressors is important for its handling, storage, and application in processes that may involve high temperatures.

Specific thermal analysis data for this compound is not extensively documented in the public literature. However, the thermal decomposition mechanisms for long-chain aliphatic carboxylic acids are well-studied and provide a strong basis for predicting its behavior. akjournals.comresearchgate.net

When heated, aliphatic carboxylic acids can undergo decomposition through several pathways. A primary mechanism is decarboxylation, where the molecule loses carbon dioxide. researchgate.net The stability of carboxylic acids and the temperature at which they decompose can be influenced by factors such as chain length and the presence of catalysts. researchgate.netappliedmineralogy.com For instance, studies on various long-chain fatty acids show that thermal decomposition often leads to the formation of ketones at lower temperatures (250-300°C) over extended periods, while at higher temperatures, cleavage of the aliphatic chain and CO₂ formation are more characteristic. researchgate.net

The thermal decomposition of carboxylic acids on metal surfaces, such as copper, has been shown to result in the evolution of CO₂ at temperatures between approximately 227°C and 427°C (500-700 K). rsc.org The presence of mineral surfaces, like clays, can also catalyze the thermal decomposition of fatty acids, sometimes lowering the decomposition temperature. appliedmineralogy.com Therefore, it is expected that the thermal decomposition of this compound would primarily proceed via decarboxylation, potentially yielding cyclopentylbutane, with the exact products and decomposition temperature being dependent on the specific conditions (e.g., presence of catalysts, heating rate).

Kinetic Modeling of Thermally Driven Reactions

Kinetic modeling of the pyrolysis of naphthenic acids, such as this compound, has been performed to understand the rates of different decomposition reactions at various temperatures. acs.orgresearchgate.netresearchgate.net These models are crucial for predicting product distributions in industrial processes like delayed coking and steam cracking. acs.org

The balance between decarboxylation and dehydration is highly dependent on temperature. The branching ratio, which is the ratio of the rate of decarboxylation to the rate of dehydration (k[CO₂]/k[H₂O]), indicates which pathway is dominant. acs.org

For this compound, modeling studies across a temperature range of 773 K to 1200 K have shown a significant shift in the dominant reaction pathway. acs.org At lower temperatures (around 773 K), the decarboxylation pathway is generally favored. However, as the temperature increases, the dehydration pathway becomes more significant. acs.org Specifically for this compound, the dehydration reaction starts to become more dominant after 900 K. acs.org This suggests that high-temperature conditions would favor the production of cyclic ketone derivatives. acs.org

Table 1: Modeled Reaction Branching Ratios (k[CO₂]/k[H₂O]) for this compound at Different Temperatures

| Temperature (K) | Branching Ratio (k[CO₂]/k[H₂O]) | Dominant Pathway |

| 773 | > 1 | Decarboxylation |

| 900 | Transition Point | Transition |

| 1200 | < 1 | Dehydration |

This table is illustrative based on the findings that dehydration becomes more dominant after 900 K. acs.org

Activation energy (Ea) is the minimum amount of energy required for a reaction to occur. In the decomposition of this compound, the activation energies for decarboxylation and dehydration are key parameters that influence their respective reaction rates.

Table 2: Conceptual Activation Energy Comparison

| Reaction Pathway | Relative Activation Energy (Ea) |

| Decarboxylation | Generally lower than dehydration at lower temperatures |

| Dehydration | Becomes more accessible at higher temperatures |

This table represents a conceptual understanding based on the temperature-dependent branching ratios. acs.org

Influence of Cyclopentyl Moiety on Reaction Energetics and Selectivity

The presence of the cyclopentyl ring in this compound influences the energetics and selectivity of its decomposition reactions. The ring structure can affect the stability of the transition states for both decarboxylation and dehydration.

Synthesis and Chemical Transformation of 5 Cyclopentylpentanoic Acid Derivatives

Amide Derivatives Synthesis (e.g., 5-Cyclopentyl-N-(pyridin-4-ylmethyl)pentanamide)

The synthesis of amide derivatives from 5-cyclopentylpentanoic acid is a fundamental transformation, often employed to link the lipophilic cyclopentylpentanoyl moiety to other functional groups. A key example is the synthesis of 5-Cyclopentyl-N-(pyridin-4-ylmethyl)pentanamide, a precursor used in creating advanced cephalosporin (B10832234) antibiotics. biorxiv.org

Modern peptide coupling reagents are highly effective for forming amide bonds under mild conditions, minimizing side reactions and preserving sensitive functional groups. The combination of HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a widely used and efficient method for this purpose. researchgate.netntd-network.org

In a typical procedure for synthesizing 5-Cyclopentyl-N-(pyridin-4-ylmethyl)pentanamide, this compound is dissolved in an aprotic solvent like dimethylformamide (DMF). biorxiv.org HATU and DIPEA are then added to the solution. The HATU activates the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. After a brief activation period, the amine, in this case, 4-(aminomethyl)pyridine (B121137), is introduced into the reaction mixture. The amine's nucleophilic attack on the activated carboxyl group results in the formation of the stable amide bond, yielding the desired product. biorxiv.org The reaction is typically rapid, proceeding to completion at room temperature. biorxiv.orgnih.gov

| Reagent/Solvent | Role | Example Molar Ratio |

| This compound | Carboxylic Acid Source | 1.0 equiv |

| 4-(aminomethyl)pyridine | Amine Source | 1.2 equiv |

| HATU | Coupling Reagent | 2.0 equiv |

| DIPEA | Non-nucleophilic Base | 3.0 equiv |

| DMF | Aprotic Solvent | - |

This interactive table summarizes the reagents for the HATU/DIPEA mediated synthesis of 5-Cyclopentyl-N-(pyridin-4-ylmethyl)pentanamide. biorxiv.org

Ester Derivatives Synthesis (e.g., 5-Cyclopentyl-valeric acid methyl ester)

Esterification is another common derivatization of this compound. The synthesis of its methyl ester, also known as 5-cyclopentyl-valeric acid methyl ester or methyl 5-cyclopentylpentanoate, can be achieved through several standard methods. One of the most direct approaches is Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water formed as a byproduct.

Alternatively, milder methods can be employed, such as reaction with a methylating agent. For instance, treating the carboxylic acid with diazomethane (B1218177) provides a high-yield conversion to the methyl ester, although the hazardous nature of diazomethane limits its large-scale application. A safer alternative involves using (trimethylsilyl)diazomethane with catalytic methanol. Another common laboratory-scale method is the reaction of the acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF.

While a specific documented synthesis for 5-cyclopentyl-valeric acid methyl ester is not detailed in the provided search results, the synthesis of similar esters, such as methyl 5-bromovalerate, involves analogous principles of esterifying a valeric acid derivative. orgsyn.org

Incorporation into Complex Molecular Architectures

The unique structural properties of this compound, particularly its lipophilic cyclopentyl group and its reactive carboxylic acid handle, make it a valuable component in the design and synthesis of complex, biologically active molecules.

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism and glucose homeostasis. nih.govnih.gov Ligands for PPARs typically consist of three key structural components: an acidic head group, a central linker, and a hydrophobic tail. nih.gov The acidic head (often a carboxylic acid) interacts with a polar region of the receptor's ligand-binding domain, while the hydrophobic tail occupies a large, non-polar pocket.

The this compound structure is well-suited to function as, or be incorporated into, the hydrophobic tail of a PPAR ligand. Its cyclopentyl ring and pentyl chain provide the necessary lipophilicity to establish strong van der Waals interactions within the hydrophobic pocket of the receptor, contributing to high binding affinity. researchgate.net In the synthesis of such ligands, the carboxylic acid function of this compound can be used to connect it to the linker and head-group portions of the final molecule, often through amide or ester linkages. nih.gov The design of novel PPAR ligands is an active area of research for treating metabolic diseases like type 2 diabetes. nih.gov

Platinum(IV) complexes are investigated as next-generation anticancer prodrugs. nih.gov They are generally more kinetically inert than their platinum(II) counterparts (like cisplatin (B142131) and oxaliplatin), which can lead to reduced side effects. nih.gov These Pt(IV) complexes typically feature an octahedral geometry, with two additional axial ligands compared to the square planar Pt(II) drugs. These axial positions provide an opportunity to attach other bioactive molecules, including carboxylic acids. db-thueringen.denih.gov

| Component | Function |

| Platinum(II) Precursor (e.g., Oxaliplatin) | Core of the final complex |

| This compound | Axial ligand providing lipophilicity |

| Activating Agent (e.g., DCC/NHS) | Converts the carboxylic acid to a more reactive form |

| Oxidizing Agent (e.g., H₂O₂) | Oxidizes Pt(II) to Pt(IV) (if starting from Pt(II)) |

| Solvent (e.g., DMSO, DMF) | Reaction medium |

This interactive table outlines the general components for synthesizing a Pt(IV) complex using this compound as an axial ligand. db-thueringen.denih.gov

Cephalosporins are a major class of β-lactam antibiotics used to treat bacterial infections. google.com Chemical modification of the core cephalosporin structure is a key strategy to enhance antibacterial activity, broaden the spectrum, and overcome bacterial resistance mechanisms. biorxiv.org

This compound has been utilized in the synthesis of novel cephalosporin derivatives. biorxiv.org In this context, the acid is not attached directly to the cephalosporin core. Instead, it is first converted into an amide derivative, such as 5-cyclopentyl-N-(pyridin-4-ylmethyl)pentanamide, as described in section 4.1.1. biorxiv.org This intermediate, which now contains a pyridinium-linking moiety, is then attached to the C-3' position of the cephalosporin scaffold. biorxiv.orgbiorxiv.org This modification strategy aims to improve the drug's properties, potentially by enhancing its ability to penetrate bacterial cell membranes or by introducing new interactions with bacterial targets. biorxiv.org

Cyclization and Intramolecular Reactivity of Related Acyl Glucuronide Metabolites (Chemical Mechanisms)

The metabolism of certain derivatives of this compound can lead to the formation of acyl glucuronide conjugates. These metabolites are of significant interest due to their potential for intramolecular chemical transformations, which can alter their biological activity and reactivity towards endogenous macromolecules. One notable example involves the acyl glucuronide of (2R)-2-[(1-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}cyclopentyl)methyl]pentanoic acid, a neutral endopeptidase inhibitor. researchgate.netnih.gov

Unlike typical acyl glucuronides that primarily undergo O-acyl migration, the acyl glucuronide of this specific this compound derivative exhibits a unique and rapid intramolecular cyclization. researchgate.netnih.gov At a physiological pH of 7.4 and a temperature of 37°C, this metabolite undergoes an eliminative cyclization to form a reactive glutarimide (B196013) derivative. researchgate.netnih.gov This reaction is remarkably fast, with a reported half-life of 10.2 minutes. researchgate.netnih.gov

The key to this rapid cyclization is the presence of a glutaramide nitrogen atom within the molecule, which acts as a potent intramolecular nucleophile. researchgate.netnih.gov The pKa of this glutaramide NH group in the parent compound is 9.76, indicating a significant nucleophilicity at physiological pH. researchgate.netnih.gov This nucleophilic nitrogen attacks the electrophilic ester linkage of the acyl glucuronide, leading to the formation of the stable six-membered glutarimide ring and the elimination of glucuronic acid. researchgate.netnih.gov

The resulting glutarimide is an electrophilic species and has been shown to be highly reactive towards biological nucleophiles. researchgate.netnih.gov In aqueous solutions at pH 7.4, it reacts rapidly with amino acids and the antioxidant glutathione. researchgate.netnih.gov These reactions result in the formation of stable amides and unstable thioesters, respectively. researchgate.net Furthermore, the glutarimide has been observed to acylate the Nε-amino groups of eight lysine (B10760008) residues on human serum albumin, demonstrating its potential to form covalent adducts with proteins. researchgate.netnih.gov

Interestingly, structural modifications to the parent molecule can significantly impact the stability of the corresponding acyl glucuronide. For instance, the N-propyl analogue of the aforementioned compound forms an acyl glucuronide that is resistant to both acyl migration and cyclization. researchgate.netnih.gov This finding suggests that the specific structural arrangement of the glutaramide moiety is crucial for the observed intramolecular reactivity.

The synthesis of the reactive acyl glucuronide metabolite has been achieved through the acylation of benzylglucuronate with the N-benzyloxymethyl-protected parent carboxylic acid. researchgate.netnih.gov This synthetic route has enabled detailed studies of its chemical reactivity and degradation pathways.

Table of Research Findings on the Cyclization and Reactivity of a this compound Acyl Glucuronide Derivative

| Parameter | Finding | Reference |

| Parent Compound | (2R)-2-[(1-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}cyclopentyl)methyl]pentanoic acid | researchgate.netnih.gov |

| Metabolite | Acyl glucuronide of the parent compound | researchgate.netnih.gov |

| Primary Transformation | Rapid eliminative cyclization to a glutarimide | researchgate.netnih.gov |

| Reaction pH | 7.4 | researchgate.netnih.gov |

| Reaction Temperature | 37°C | researchgate.netnih.gov |

| Half-life of Cyclization | 10.2 minutes | researchgate.netnih.gov |

| Driving Force | Nucleophilic attack by the glutaramide nitrogen | researchgate.netnih.gov |

| pKa of Glutaramide NH | 9.76 | researchgate.netnih.gov |

| Reactivity of Glutarimide | Reacts with amino acids and glutathione | researchgate.netnih.gov |

| Protein Adduction | Acylates lysine residues on human serum albumin | researchgate.netnih.gov |

| Stable Analogue | N-propyl derivative's acyl glucuronide is resistant to cyclization | researchgate.netnih.gov |

Computational and Theoretical Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide highly accurate information about the electronic structure and energy of molecules. These calculations are foundational for understanding the intrinsic properties of 5-cyclopentylpentanoic acid.

Conformational Energy Landscape Analysis

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Carboxyl Conformation | Relative Energy (kcal/mol) |

| 1 | anti | syn | 0.00 |

| 2 | gauche | syn | 0.65 |

| 3 | anti | anti | 4.50 |

| 4 | gauche | anti | 5.20 |

This table is illustrative and presents hypothetical data to demonstrate the expected output of a conformational analysis. The values are not based on published experimental or computational results for this compound.

Transition State Characterization for Reaction Mechanisms

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by locating and characterizing transition states. researchgate.netacs.org For this compound, this could include reactions such as esterification, amidation, or acid chloride formation. khanacademy.org The transition state is a high-energy structure that connects reactants and products, and its energy determines the activation energy of the reaction.

For instance, in the formation of an acyl chloride from this compound and thionyl chloride (SOCl₂), DFT could be used to model the stepwise mechanism, including the initial nucleophilic attack of the carboxylic acid oxygen on the sulfur atom and the subsequent elimination of sulfur dioxide and hydrogen chloride to form the final product. khanacademy.org By calculating the energy of the transition state for the rate-determining step, the reaction rate can be predicted.

Table 2: Hypothetical Activation Energies for Reactions of this compound

| Reaction | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Esterification | This compound + Methanol | 25.8 | 15.2 |

| Amidation | This compound + Methylamine | 28.1 | 18.5 |

| Acyl Chloride Formation | This compound + SOCl₂ | 19.5 | 9.8 |

This table contains hypothetical data for illustrative purposes. The values are not derived from published research on this compound.

Energy Profiles for Thermal Decomposition Pathways

Understanding the thermal stability and decomposition pathways of this compound is important for its handling and storage. Computational studies can predict the most likely decomposition routes by calculating the energy profiles of various potential pathways. rsc.orgnih.govosti.gov For carboxylic acids, common decomposition mechanisms include decarboxylation and dehydration.

Theoretical investigations into the thermal decomposition of other carboxylic acids have shown that the initial steps can involve C-C bond cleavage or the elimination of water or carbon dioxide. nih.govnsf.gov DFT calculations can map out the potential energy surface for these reactions, identifying the transition states and intermediates involved. This allows for the determination of the activation barriers for competing pathways, revealing the most favorable decomposition route at a given temperature.

Table 3: Hypothetical Energy Barriers for Thermal Decomposition of this compound

| Decomposition Pathway | Key Transition State | Calculated Energy Barrier (kcal/mol) |

| Decarboxylation | C-COOH bond cleavage | 75.5 |

| Dehydration (intramolecular) | Formation of a cyclic anhydride (B1165640) precursor | 60.2 |

| C-C Bond Homolysis (pentyl chain) | Cleavage of a C-C bond in the alkyl chain | 85.0 |

This table is for illustrative purposes only and the data is hypothetical, not based on specific studies of this compound.

Molecular Dynamics Simulations (Potential Area for Investigation)

While DFT provides detailed information about static structures and energies, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore conformational changes, interactions with solvent molecules, and other dynamic processes. For a molecule like this compound, MD could provide insights into how the flexible pentyl chain explores different conformations in solution and how the cyclopentyl group influences this behavior. This method would be particularly useful for understanding its properties in a biological or materials context.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling (Potential Area for Investigation)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. While requiring a dataset of related molecules with known reactivity, QSRR could be a powerful tool for predicting the reactivity of new derivatives of this compound. By developing a model based on calculated molecular descriptors (such as electronic properties, steric parameters, and topological indices) and experimental reactivity data, one could estimate the reactivity of untested compounds, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired properties.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive identification of 5-Cyclopentylpentanoic acid, offering detailed information about the carbon-hydrogen framework. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the distinct chemical environments of the nuclei within the molecule.

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the protons of the cyclopentyl ring and the pentanoic acid chain, including the acidic proton of the carboxyl group, each produce characteristic signals. The acidic proton of the carboxylic acid is typically the most deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atoms, causing its signal to appear far downfield.

Based on established chemical shift ranges for similar structural motifs, the following table outlines the expected ¹H NMR chemical shifts for this compound.

| Proton Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 |

| α-Methylene (-CH₂-COOH) | 2.2 - 2.5 |

| β, γ, δ-Methylene (-CH₂-) | 1.2 - 1.7 |

| Cyclopentyl Methine (-CH-) | 1.7 - 2.0 |

| Cyclopentyl Methylene (B1212753) (-CH₂-) | 1.4 - 1.8 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and characterization of their chemical state (e.g., carbonyl, methine, methylene). The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum.

The anticipated ¹³C NMR chemical shifts for this compound are detailed in the table below, derived from typical values for carboxylic acids and substituted cycloalkanes.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (-C =O) | 175 - 185 |

| α-Carbon (-C H₂-COOH) | 33 - 39 |

| Alkyl Chain Carbons (-C H₂-) | 24 - 35 |

| Cyclopentyl Methine (-C H-) | 38 - 45 |

| Cyclopentyl Methylene (-C H₂-) | 25 - 35 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the cyclopentyl groups. The carboxylic acid functional group exhibits a very broad O-H stretching band due to hydrogen bonding, as well as a strong C=O (carbonyl) stretching band. The cyclopentyl group and the pentanoic acid chain contribute to the C-H stretching and bending vibrations.

Key IR absorption bands for this compound are summarized in the following table.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Alkane (Chain & Ring) | 2850 - 3000 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₈O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The experimentally determined monoisotopic mass should align closely with the theoretically calculated value.

The table below presents the key mass spectrometry data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | - |

| Molecular Weight | 170.25 g/mol | - |

| Exact Monoisotopic Mass | 170.130679813 Da | PubChem. nih.gov |

This precise mass measurement is critical for confirming the identity of this compound in complex samples and for distinguishing it from potential isomers or isobaric compounds.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a powerful tool for the structural elucidation of this compound. In this technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺˙) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's molecular weight and structure. The molecular formula of this compound is C₁₀H₁₈O₂, which corresponds to a monoisotopic mass of 170.1307 Da. nih.gov

The fragmentation of this compound under EI conditions is predictable, combining the characteristic patterns of both carboxylic acids and cycloalkanes. Key fragmentation pathways include:

Loss of the Carboxyl Group: A prominent fragmentation involves the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a carboxyl radical (•COOH, 45 Da) or a carboxylic acid molecule (HCOOH, 46 Da) after hydrogen rearrangement.

McLafferty Rearrangement: As a carboxylic acid, this compound can undergo the McLafferty rearrangement, a characteristic fragmentation for compounds containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen. This rearrangement leads to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized radical cation.

Cleavage of the Cyclopentyl Ring: The cyclopentyl moiety can also undergo fragmentation. A common pathway for cycloalkanes is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da), which can lead to a stable radical cation. jove.com Additionally, the loss of the entire cyclopentyl group (C₅H₉•, 69 Da) is a possible fragmentation pathway. jove.com

Alkyl Chain Fragmentation: The pentanoic acid chain can fragment through the loss of successive methylene (CH₂) units, leading to a series of peaks separated by 14 mass units. libretexts.org

A hypothetical but representative fragmentation pattern for this compound is presented in the data table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes on Fragmentation |

| 170 | [C₁₀H₁₈O₂]⁺˙ | [C₅H₉(CH₂)₄COOH]⁺˙ | Molecular Ion |

| 153 | [C₁₀H₁₇O]⁺ | [M - OH]⁺ | Loss of a hydroxyl radical |

| 125 | [C₉H₁₇]⁺ | [M - COOH]⁺ | Loss of the carboxyl group |

| 101 | [C₅H₉(CH₂)₂CO]⁺ | - | Alpha-cleavage next to the carbonyl group |

| 87 | [CH₂(CH₂)₂COOH]⁺ | - | Cleavage of the bond between the cyclopentyl ring and the alkyl chain |

| 69 | [C₅H₉]⁺ | - | Cyclopentyl cation |

| 56 | [C₄H₈]⁺˙ | - | Loss of ethylene from the cyclopentyl ring after initial ring-opening |

| 45 | [COOH]⁺ | - | Carboxyl cation |

This table is illustrative and based on general fragmentation patterns of similar compounds.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for its quantification in various samples. The choice of technique depends on the volatility of the compound and the nature of the analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of carboxylic acids, this compound typically requires derivatization prior to GC-MS analysis. nih.gov The most common derivatization strategy is esterification, for example, to form the fatty acid methyl ester (FAME). This process replaces the acidic proton with a methyl group, significantly increasing the compound's volatility and improving its chromatographic behavior. mdpi.com

The GC separates the derivatized this compound from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information for identification.

A typical GC-MS analysis of derivatized this compound would involve the following parameters:

| Parameter | Typical Condition | Purpose |

| Derivatizing Agent | BF₃-Methanol or Trimethylsilylation (e.g., BSTFA) | To increase volatility and thermal stability. mdpi.comnih.gov |

| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | To separate compounds based on boiling point and polarity. |

| Injector Temperature | 250-280 °C | To ensure rapid volatilization of the sample. |

| Oven Temperature Program | e.g., Initial temp 100°C, ramp to 280°C at 10°C/min | To achieve optimal separation of components with different boiling points. |

| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | To generate reproducible fragmentation patterns for identification. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | To separate and detect ions based on their mass-to-charge ratio. |

This table presents typical parameters and is not from a specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry, are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution and sensitivity. nih.gov

For the analysis of carboxylic acids, reversed-phase (RP) chromatography is commonly employed. dss.go.th In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of this compound is influenced by the pH of the mobile phase; at a pH below its pKa, the acid is in its neutral form and is retained more strongly on the column. To improve peak shape and retention, the mobile phase is often acidified with formic acid or acetic acid. pensoft.net

Similar to GC-MS, derivatization can be used to enhance the detection of this compound, particularly for trace-level quantification. Reagents that introduce a readily ionizable group or a chromophore can significantly improve sensitivity in MS or UV detection, respectively.

A representative set of conditions for the UHPLC-MS analysis of this compound is outlined below.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 or C8 column (e.g., Acquity BEH C18) | To separate compounds based on hydrophobicity. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | To control retention and ensure good peak shape. pensoft.net |

| Gradient Elution | A time-programmed gradient from a higher percentage of A to a higher percentage of B | To effectively separate compounds with a wide range of polarities. nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min for UHPLC | To ensure optimal separation efficiency. nih.gov |

| Column Temperature | 30 - 40 °C | To improve peak shape and reproducibility. nih.gov |

| MS Ionization Mode | Electrospray Ionization (ESI), negative mode | To deprotonate the carboxylic acid, forming [M-H]⁻ for sensitive detection. |

| MS Detector | Triple Quadrupole (QqQ) or Orbitrap | For quantitative analysis (QqQ) or high-resolution accurate mass measurements (Orbitrap). |

This table provides illustrative UHPLC-MS parameters.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, such as the synthesis of this compound. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product over time. marmara.edu.tr

The separation on a TLC plate is based on the principle of adsorption chromatography. A stationary phase, typically silica (B1680970) gel (a polar adsorbent), is coated on a plate. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. libretexts.org Less polar compounds travel further up the plate (higher Retention Factor, R_f), while more polar compounds interact more strongly with the stationary phase and have lower R_f values. marmara.edu.tr

In the context of synthesizing this compound, for instance, from a less polar precursor like an alkyl cyclopentyl ketone, the progress of the reaction can be monitored by observing the appearance of a new spot with a lower R_f value corresponding to the more polar carboxylic acid product.

The choice of the eluent (mobile phase) is crucial for achieving good separation. A typical solvent system for a carboxylic acid like this compound would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), with the addition of a small amount of acetic or formic acid to prevent streaking of the carboxylic acid spot. libretexts.org

| Reactant/Product | Relative Polarity | Expected R_f Value | Visualization |

| Starting Material (e.g., a less polar precursor) | Lower | Higher | UV light (if chromophoric) or chemical stain (e.g., permanganate) |

| This compound (Product) | Higher | Lower | UV light (if a chromophoric tag is used) or chemical stain (e.g., permanganate (B83412), bromocresol green) |

This table illustrates the expected TLC behavior for reaction monitoring.

常见问题

Q. How can researchers experimentally determine the melting point and solubility of 5-Cyclopentylpentanoic acid given limited literature data?

- Methodological Answer : To address gaps in physicochemical data, employ differential scanning calorimetry (DSC) for melting point analysis, ensuring calibration with standard reference materials. For solubility, conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, hexane) using gravimetric or UV-Vis spectrophotometric methods. Document environmental conditions (temperature, humidity) to ensure reproducibility. The lack of published data necessitates rigorous validation via triplicate trials and comparison with structurally analogous compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-certified respiratory protection (e.g., P95 filters) and EN 166-compliant eye/face shields to mitigate inhalation and contact risks. Inspect nitrile gloves for integrity before use, and follow proper removal techniques to avoid skin exposure. Store the compound in a ventilated, temperature-controlled environment, and avoid drainage disposal to prevent environmental contamination. Regularly consult updated safety data sheets (SDS) for hazard reassessment .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using design of experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify crude products using column chromatography with gradient elution or recrystallization in aprotic solvents. Characterize intermediates and final products via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Document all steps in supplementary materials to enable replication .

Q. How should contradictory data on the stability of this compound under varying conditions be resolved?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, humidity-free environments) to isolate variables. Use accelerated stability studies (e.g., thermal stress at 40–60°C, UV exposure) to assess degradation pathways. Compare results with structurally similar carboxylic acids to identify trends. Employ multivariate statistical analysis to distinguish experimental noise from systemic inconsistencies. Publish raw datasets and analytical protocols to facilitate peer validation .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-sensitivity impurity profiling. Validate methods using spiked samples to establish detection limits and recovery rates. Cross-reference with nuclear magnetic resonance (NMR) spectroscopy to differentiate isomeric byproducts. Report impurities relative to ICH guidelines for pharmaceutical impurities to ensure methodological rigor .

Q. How can researchers design a study to investigate the biological activity of this compound while addressing ethical and reproducibility concerns?

- Methodological Answer : Adopt a tiered testing strategy: begin with in vitro assays (e.g., enzyme inhibition, cell viability) to establish preliminary activity. Use blinded, randomized experimental designs to minimize bias. For in vivo studies, adhere to institutional animal care protocols (IACUC) and ARRIVE guidelines. Include positive and negative controls, and validate findings across multiple cell lines or model organisms. Share datasets and code repositories to enhance transparency .

Methodological Considerations for Data Reporting

Q. What strategies ensure reproducibility when publishing synthetic procedures for this compound?

- Methodological Answer : Provide step-by-step protocols with exact quantities, equipment models, and solvent batch numbers. Use standardized nomenclature (IUPAC) and report yields as molar percentages. Include troubleshooting notes for common pitfalls (e.g., side reactions, purification challenges). Deposit spectral data in public repositories (e.g., ChemSpider, PubChem) and reference them in the main text .

Q. How should researchers address the absence of carcinogenicity data for this compound in regulatory submissions?

- Methodological Answer : Conduct in silico toxicity predictions using QSAR models (e.g., OECD Toolbox) to prioritize testing endpoints. Perform Ames tests for mutagenicity and chronic toxicity studies in rodents, following OECD Test Guidelines 451/453. Cross-reference with structurally related compounds classified by IARC or ACGIH. Clearly articulate data gaps in risk assessment frameworks to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。